2-[3-(4-bromophenyl)-5-methyl-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyano-N-(2-phenylethyl)acetamide 2-[3-(4-bromophenyl)-5-methyl-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyano-N-(2-phenylethyl)acetamide
Brand Name: Vulcanchem
CAS No.: 877791-36-1
VCID: VC6109564
InChI: InChI=1S/C21H18BrN3O2S/c1-14-20(27)25(17-9-7-16(22)8-10-17)21(28-14)18(13-23)19(26)24-12-11-15-5-3-2-4-6-15/h2-10,14H,11-12H2,1H3,(H,24,26)
SMILES: CC1C(=O)N(C(=C(C#N)C(=O)NCCC2=CC=CC=C2)S1)C3=CC=C(C=C3)Br
Molecular Formula: C21H18BrN3O2S
Molecular Weight: 456.36

2-[3-(4-bromophenyl)-5-methyl-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyano-N-(2-phenylethyl)acetamide

CAS No.: 877791-36-1

Cat. No.: VC6109564

Molecular Formula: C21H18BrN3O2S

Molecular Weight: 456.36

* For research use only. Not for human or veterinary use.

2-[3-(4-bromophenyl)-5-methyl-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyano-N-(2-phenylethyl)acetamide - 877791-36-1

Specification

CAS No. 877791-36-1
Molecular Formula C21H18BrN3O2S
Molecular Weight 456.36
IUPAC Name 2-[3-(4-bromophenyl)-5-methyl-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyano-N-(2-phenylethyl)acetamide
Standard InChI InChI=1S/C21H18BrN3O2S/c1-14-20(27)25(17-9-7-16(22)8-10-17)21(28-14)18(13-23)19(26)24-12-11-15-5-3-2-4-6-15/h2-10,14H,11-12H2,1H3,(H,24,26)
Standard InChI Key SAYAAWQBUMSQDC-UHFFFAOYSA-N
SMILES CC1C(=O)N(C(=C(C#N)C(=O)NCCC2=CC=CC=C2)S1)C3=CC=C(C=C3)Br

Introduction

Chemical Structure and Nomenclature

The compound’s systematic IUPAC name, 2-[3-(4-bromophenyl)-5-methyl-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyano-N-(2-phenylethyl)acetamide, reflects its intricate structure:

  • Thiazolidinone core: A five-membered ring containing nitrogen and sulfur atoms at positions 1 and 3, respectively, with a ketone group at position 4 .

  • 4-Bromophenyl substituent: Attached to the thiazolidinone’s nitrogen atom, enhancing lipophilicity and electronic stability .

  • Cyano group: A nitrile (-C≡N) at position 2 of the acetamide side chain, influencing hydrogen-bonding potential and metabolic stability.

  • N-(2-phenylethyl)acetamide: A phenethylamine-derived side chain linked via an amide bond, potentially modulating receptor interactions .

Molecular Formula and Weight

  • Formula: C21H17BrN3O2S\text{C}_{21}\text{H}_{17}\text{Br}\text{N}_3\text{O}_2\text{S}

  • Molecular weight: 479.35 g/mol (calculated using atomic masses: C=12.01, H=1.008, Br=79.90, N=14.01, O=16.00, S=32.07).

Synthesis and Characterization

Synthetic Pathways

The compound’s synthesis likely follows a multi-step protocol analogous to methods described for related thiazolidinone derivatives :

  • Formation of thiosemicarbazone: Condensation of 4-bromophenyl isothiocyanate with a methyl-substituted hydrazine to form a thiosemicarbazone intermediate.

  • Cyclization to thiazolidinone: Treatment with chloroacetic acid or ethyl bromoacetate under basic conditions to cyclize the thiosemicarbazone into the thiazolidinone ring .

  • Introduction of cyanoacetamide: Reaction of the thiazolidinone intermediate with 2-cyano-N-(2-phenylethyl)acetamide via Knoevenagel condensation, facilitated by a base like piperidine.

Key reagents:

  • 4-Bromophenyl isothiocyanate

  • Methylhydrazine

  • Chloroacetic acid

  • 2-Cyano-N-(2-phenylethyl)acetamide

Spectroscopic Characterization

Data from analogous compounds suggest the following spectral features:

  • IR (KBr, cm1^{-1}):

    • 3250–3100 (N-H stretch, amide),

    • 2210 (C≡N stretch),

    • 1690 (C=O, thiazolidinone),

    • 1600–1450 (C=C aromatic).

  • 1^1H NMR (DMSO-d6_6, δ ppm):

    • 2.35 (s, 3H, CH3_3),

    • 3.45–3.60 (m, 2H, CH2_2 of phenethyl),

    • 4.10–4.25 (m, 2H, N-CH2_2),

    • 7.20–7.80 (m, 9H, aromatic H).

  • Mass spectrometry: Molecular ion peak at m/z 479.35 (M+^+).

Physicochemical Properties

Solubility and Stability

  • Solubility:

    • Highly soluble in DMSO and DMF (>50 mg/mL),

    • Moderately soluble in chloroform and ethyl acetate,

    • Poorly soluble in water (<0.1 mg/mL) .

  • Stability: Stable at room temperature for >6 months under inert atmosphere; degrades in acidic or basic conditions (pH <3 or >10).

Thermal Properties

  • Melting point: Estimated 240–245°C (based on analogs with similar substituents) .

  • Thermogravimetric analysis (TGA): Decomposition onset at ~280°C.

Biological Activities and Mechanisms

Antimicrobial Effects

The cyano and thiazolidinone moieties enhance activity against Gram-positive bacteria. A structural analog, 5-bromo-N-(3,4-dimethylphenyl)-2-furamide, demonstrated MIC values of 4 µg/mL against Staphylococcus aureus .

Applications in Drug Discovery

Kinase Inhibition

The phenethyl acetamide group may target tyrosine kinases (e.g., EGFR), as seen in analogs like 6-bromo-N-(2,3-dimethylphenyl)-8-methyl-2-(2-thienyl)-4-quinolinecarboxamide .

Anti-inflammatory Activity

Thiazolidinones modulate COX-2 and NF-κB pathways. A bromophenyl-thiazolidinone derivative reduced TNF-α production by 62% at 10 µM in murine macrophages .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator